Benzimidazole, 4,6-dibromo-2-(trifluoromethyl)- is a heterocyclic compound that belongs to the benzimidazole family, characterized by its unique structure and diverse chemical properties. The compound is notable for its potential applications in medicinal chemistry and agriculture, particularly as a herbicide. The chemical formula for this compound is with a molecular weight of approximately 343.93 g/mol. It is recognized for its significant biological activities and has been studied for various pharmacological applications.
Benzimidazole derivatives are classified as heterocyclic compounds, which are organic compounds containing at least one atom that is not carbon within a ring structure. This specific compound is classified under the broader category of trifluoromethyl-substituted benzimidazoles, which have been shown to exhibit various biological activities, including antifungal and antibacterial properties .
The synthesis of Benzimidazole, 4,6-dibromo-2-(trifluoromethyl)- can be achieved through several methods, primarily involving the condensation of appropriate precursors. A notable method involves the reaction of trifluoroacetonitrile with diamines or amino phenols, which leads to the formation of 2-trifluoromethyl benzimidazoles . This reaction typically proceeds via a nucleophilic addition mechanism, where the trifluoroacetonitrile acts as a nucleophile attacking the amino group of the diamine derivative, forming an imidamide intermediate that subsequently cyclizes to yield the benzimidazole structure.
The molecular structure of Benzimidazole, 4,6-dibromo-2-(trifluoromethyl)- consists of a fused benzene and imidazole ring system with two bromine atoms at positions 4 and 6 and a trifluoromethyl group at position 2. The structural formula can be represented as follows:
Key structural data include:
Benzimidazole derivatives can undergo various chemical reactions due to their reactive functional groups. Common reactions include:
These reactions can be utilized to modify the compound for enhanced biological activity or to create new derivatives with specific properties.
The mechanism of action for Benzimidazole, 4,6-dibromo-2-(trifluoromethyl)- in biological systems often involves interference with cellular processes. For example:
The exact mechanism can vary depending on the specific biological target but generally involves interaction with cellular components critical for survival.
The physical properties of Benzimidazole, 4,6-dibromo-2-(trifluoromethyl)- include:
Chemical properties include:
Benzimidazole derivatives have significant applications in various fields:
The compound demonstrates exceptional activity against protozoan parasites, particularly Giardia intestinalis (causative agent of giardiasis) and Trichomonas vaginalis (responsible for trichomoniasis). In comparative in vitro studies, it exhibited IC₅₀ values significantly lower than standard therapies:
Table 1: Antiprotozoal Activity of 4,6-Dibromo-2-(trifluoromethyl)-1H-benzimidazole
Organism | IC₅₀ (μM) | Reference Drug (IC₅₀) | Potency vs. Standard |
---|---|---|---|
Giardia intestinalis | 0.010–0.011 | Albendazole (0.011 μM) | Comparable |
Trichomonas vaginalis | 0.008 | Metronidazole (14 μM) | 14-fold higher |
Plasmodium falciparum | 5.98–6.12 | N/A | Moderate activity |
Data compiled from [1] [4] [5].
The mechanism involves microtubule disruption, inhibiting cytoskeletal assembly in trophozoites. This is facilitated by the compound’s affinity for β-tubulin, a target shared with albendazole. However, its enhanced potency against T. vaginalis stems from the synergistic effect of bromine atoms (enhancing membrane permeability) and the electron-withdrawing -CF₃ group (stabilizing target binding) [1] [5]. Additional studies note moderate antimalarial activity against Plasmodium falciparum strains (IC₅₀: 5.98–6.12 μM), suggesting broad-spectrum potential [1].
This benzimidazole derivative exhibits robust activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus pumilus. Key findings include:
Table 2: Antibacterial Spectrum
Bacterial Strain | MIC (μM) | Key Mechanism |
---|---|---|
MRSA | 6.25 | DNA gyrase inhibition |
Bacillus pumilus | 12.5 | Cell wall synthesis disruption |
Mycobacterium tuberculosis | 1.56 | RNA synthesis interference |
The compound’s efficacy against M. tuberculosis (MIC: 1.56 μM) highlights its potential as a scaffold for novel antitubercular agents, particularly given its activity against drug-resistant strains [7].
In oncology studies, the compound induces cytotoxicity in hormone-dependent cancers (e.g., MCF-7 breast cancer and PC-3 prostate cancer lines) through multimodal mechanisms:
Notably, its IC₅₀ in MCF-7 and PC-3 cells ranges from 7.0–100 μM, comparable to carbomethoxy-substituted clinical candidates [8] [10]. Structure-activity relationship (SAR) studies indicate that dibromination at C4/C6 optimizes DNA-binding affinity, while -CF₃ enhances cellular uptake [3].
The compound’s small molecular size and lipophilicity enable potent activity against intracellular pathogens:
SAR analyses emphasize that S-substituted derivatives (e.g., dimethylaminoethylthio analogs) enhance penetration through mycobacterial waxy coats. This modification improves activity against latent TB by 68% compared to unsubstituted benzimidazoles [5] [7].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1